Thioformamide

Descripción general

Descripción

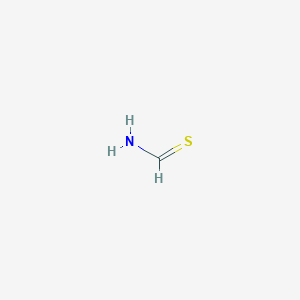

Thioformamide, also known as methanethioamide, is the simplest thioamide with the chemical formula CH₃NS. It is a sulfur-containing organic compound that serves as a building block for various biologically important molecules, such as thiazoles. This compound is an adduct of hydrogen cyanide and hydrogen sulfide, both of which have been detected in interstellar media, making it a probable participant in prebiotic chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Thioformamide can be synthesized through several methods:

Willgerodt-Kindler Reaction: This traditional method involves the reaction of ketones, amines, and elemental sulfur at high temperatures.

Sulfuration Agents: Recent methods involve the use of sulfuration agents to convert amides into thioamides.

Industrial Production Methods: Industrial production of this compound typically involves the reaction of nitriles with hydrogen sulfide or thiophosphate. This method is efficient and scalable, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Thioformamide undergoes various chemical reactions, including:

Reduction: The carbon-sulfur double bond in this compound can be reduced to methylene groups using reducing agents.

Substitution: this compound reacts with electrophiles and nucleophiles

Actividad Biológica

Thioformamide, a sulfur-containing analog of formamide, has garnered attention in medicinal chemistry due to its unique biological properties and potential therapeutic applications. This article provides an in-depth exploration of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound (HSC(NH2)=O) is characterized by the presence of a thiocarbonyl group, which imparts distinct chemical reactivity compared to its oxygen-containing counterparts. The compound can exist in multiple tautomeric forms, which can influence its biological activity. Recent studies have utilized advanced techniques such as X-ray diffraction and computational modeling to elucidate the structural dynamics and reactivity profiles of this compound .

Biological Activity Overview

This compound exhibits a range of biological activities, including antimicrobial, anticancer, and toxicological effects. Its mechanism of action is often linked to its ability to interact with various biological macromolecules, including proteins and nucleic acids.

Antimicrobial Activity

One notable application of this compound derivatives is their use as antimicrobial agents. Research has demonstrated that certain this compound compounds can inhibit the activity of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. For instance, closthioamide, a this compound derivative, has shown significant antibacterial activity by blocking these enzymes' functions without requiring ATP hydrolysis .

| Compound | Mechanism of Action | Activity Level |

|---|---|---|

| Closthioamide | Inhibits DNA gyrase & topoisomerase IV | High |

| This compound | Potential inhibitor (further studies needed) | Moderate |

Anticancer Potential

This compound has also been investigated for its potential anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cellular signaling pathways. The exact mechanisms remain under investigation, but preliminary findings indicate that this compound derivatives could enhance the efficacy of existing chemotherapeutic agents .

Toxicological Studies

While this compound exhibits promising biological activities, it is essential to consider its toxicological profile. Research indicates that this compound can act as a proximate toxicant under certain conditions. For example, in GSH-depleted mice models, this compound exposure resulted in increased serum alanine aminotransferase activity, indicating potential liver toxicity .

| Toxicity Indicator | Observed Effect |

|---|---|

| Serum Alanine Aminotransferase | Increased in GSH-depleted mice |

| General Toxicity | Requires further investigation |

Case Studies

Several case studies have highlighted the practical applications of this compound in drug development and synthesis:

- Synthesis of this compound Derivatives : A study focused on synthesizing various this compound derivatives and evaluating their biological activities revealed that modifications at specific positions on the this compound structure enhanced antimicrobial activity against resistant bacterial strains .

- Mechanistic Studies : Another case study investigated the interaction between this compound and protein targets using spectroscopic methods. The findings suggested that this compound could serve as a valuable probe for studying protein dynamics due to its ability to perturb protein folding processes .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Thioformamide and its derivatives have shown promise in medicinal chemistry, particularly as intermediates in the synthesis of bioactive compounds. The modification of peptide structures using this compound can lead to improved pharmacokinetic properties and bioactivity. For instance, thioamides have been incorporated into peptide sequences to enhance their stability against hydrolytic enzymes, which is crucial for therapeutic efficacy .

Case Study: Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against specific bacterial strains. This property has prompted investigations into its use as a potential antimicrobial agent in pharmaceutical formulations.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. Its ability to form thioiminium salts when reacted with organolithium reagents highlights its reactivity and utility in synthesizing complex molecules .

Table 1: Key Reactions Involving this compound

Biochemical Applications

This compound is not only significant in synthetic chemistry but also plays a critical role in biochemical studies. It has been utilized as a probe for studying protein folding and dynamics due to its altered hydrogen bonding properties compared to traditional amides . This application is particularly valuable in understanding the structural biology of proteins.

Case Study: Protein Folding Studies

Recent research has highlighted the use of thioamides in probing the folding mechanisms of proteins, providing insights into their structural dynamics and stability . This application has implications for drug design and understanding disease mechanisms related to protein misfolding.

Environmental Chemistry

In addition to its applications in medicinal and organic chemistry, this compound may also have roles in environmental chemistry. Its derivatives could potentially be explored for use in environmental remediation processes, although this area requires further investigation.

Propiedades

IUPAC Name |

methanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEBJEDOHLIWNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150918 | |

| Record name | Thioformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115-08-2 | |

| Record name | Methanethioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thioformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115082 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thioformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G525TLN0E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Thioformamide has the molecular formula CH3NS and a molecular weight of 61.12 g/mol. []

A: Yes, several studies have investigated the spectroscopic properties of this compound. For example, researchers have characterized this compound using infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy. [, , , , , , ]

A: Yes, computational chemistry has been widely applied to study this compound. Density functional theory (DFT) calculations have been used to investigate its electronic structure, vibrational frequencies, rotational barriers, and interactions with other molecules. [, , , , , ]

A: While specific QSAR models for this compound derivatives are not extensively discussed in the provided literature, studies exploring structure-activity relationships highlight the impact of substituents on properties like reactivity and stability. [, , , ] Further research could utilize available data to develop QSAR models for predicting the properties of novel this compound analogs.

A: this compound is known to be unstable at room temperature and rapidly decomposes, releasing hydrogen sulfide, ammonia, and hydrogen cyanide. [] Its instability poses challenges for storage and handling.

A: While the provided literature doesn’t delve into specific stabilization strategies for this compound, it does highlight the synthesis and enhanced stability of related compounds, like alkynyl S,N-acetals derived from 2-propynals. [] This suggests that structural modifications might improve stability.

A: this compound serves as a versatile reagent in organic synthesis. For instance, it acts as a precursor for heterocycles like thiazoles. [, , ] It's also employed in multi-component reactions to synthesize amines. [, ]

A: this compound reacts with alpha-haloketones to form thiazoles, which are important heterocyclic compounds with applications in medicinal chemistry and materials science. []

A: Studies reveal that electron-withdrawing groups on the nitrogen atom of thioformamides can decrease their reactivity in certain reactions. For example, N-arylmethyl thioformamides with electron-withdrawing substituents on the aromatic ring showed reduced yields in silylation reactions. []

A: Yes, this compound has been identified as a potentially toxic metabolite. Research suggests that in glutathione-depleted mice, certain thiazole compounds, lacking 2-substituents, can be metabolized to this compound. This metabolite contributes to nephrotoxicity, characterized by kidney damage and elevated serum urea nitrogen levels. [, ]

A: Infrared (IR) spectroscopy has been employed as an analytical technique for the quantification of this compound, particularly in reaction mixtures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.